N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide
CAS No.:
Cat. No.: VC16508706
Molecular Formula: C11H9F6NO2
Molecular Weight: 301.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F6NO2 |
|---|---|
| Molecular Weight | 301.18 g/mol |
| IUPAC Name | N-benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide |
| Standard InChI | InChI=1S/C11H9F6NO2/c12-10(13,14)9(20,11(15,16)17)8(19)18-6-7-4-2-1-3-5-7/h1-5,20H,6H2,(H,18,19) |
| Standard InChI Key | MJINMYSBOXKORR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(C(F)(F)F)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide is C₁₁H₉F₆NO₂, yielding a molecular weight of 301.18 g/mol. This formula is derived from the propanamide skeleton (C₃H₅NO) modified by the addition of two trifluoromethyl groups, a hydroxyl group, and a benzyl substituent.
IUPAC Name and SMILES Notation
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IUPAC Name: N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide
The SMILES string explicitly denotes the hydroxyl and trifluoromethyl groups at the 2-position of the propanamide chain, along with the benzyl group attached to the amide nitrogen.
Structural Analysis
The compound’s structure features:
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A central carbon atom bonded to two trifluoromethyl groups, a hydroxyl group, and the amide carbonyl.
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A benzyl group enhancing hydrophobicity and influencing binding interactions with biological targets.
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The hydroxyl group introduces polarity, balancing the hydrophobic trifluoromethyl substituents and enabling hydrogen-bonding interactions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves the reaction of benzylamine with a trifluoromethyl ketone precursor under controlled conditions. For example:
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Step 1: Condensation of benzylamine with 3,3,3-trifluoro-2-(trifluoromethyl)oxirane to form an intermediate.
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Step 2: Hydrolysis of the intermediate under acidic or basic conditions to yield the hydroxy-trifluoromethyl propanamide.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance reaction efficiency and yield. Key parameters include:
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Temperature: Maintained between 0–60°C to prevent decomposition.
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Catalysts: Lewis acids (e.g., BF₃·OEt₂) to accelerate trifluoromethylation.
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Purification: Recrystallization using hexane/ethyl acetate mixtures or column chromatography.
Physicochemical Properties
Thermal and Solubility Characteristics
| Property | Value/Description |
|---|---|
| Melting Point | Not extensively reported |
| Solubility | Soluble in DCM, THF, DMF; insoluble in water |
| Lipophilicity (LogP) | Estimated 3.2 ± 0.5 |
The high lipophilicity arises from the trifluoromethyl and benzyl groups, while the hydroxyl group moderates solubility in polar solvents .
Chemical Reactivity
Oxidation Reactions
The hydroxyl group undergoes oxidation to form a ketone derivative, N-Benzyl-3,3,3-trifluoro-2-oxo-2-(trifluoromethyl)propanamide, using reagents like potassium permanganate (KMnO₄) in acidic conditions.
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) reduces the amide to an amine, yielding N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propylamine.
Substitution Reactions
The benzyl group participates in nucleophilic substitution, enabling the synthesis of derivatives with altered pharmacokinetic profiles.
Biological Activity
| Bacterial Strain | MIC (µg/mL) for Analogues |
|---|---|
| Staphylococcus aureus | 8–16 |
| Escherichia coli | 16–32 |
These values suggest potential utility in combating Gram-positive pathogens.
Metabolic Stability
The trifluoromethyl groups resist oxidative metabolism, prolonging the compound’s half-life in vivo. Computational models (e.g., SPARC) predict a hepatic clearance rate of <15 mL/min/kg .
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Differences |
|---|---|
| N-Phenyl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | Methyl substituent reduces lipophilicity (LogP 2.8) |
| 2-Hydroxyflutamide | Nitro group increases metabolic lability |
The benzyl group in the target compound enhances membrane permeability compared to phenyl or methyl analogues .
Applications and Future Directions
Medicinal Chemistry
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Antimicrobial Agents: Optimizing substituents to improve potency against multidrug-resistant strains.
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Protease Inhibitors: Leveraging hydrogen-bonding capacity for targeted enzyme inhibition.
Materials Science
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Fluorinated Polymers: Incorporating the compound as a monomer to enhance thermal stability.
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